In-Depth Technical Guide: tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in Modern Drug Discovery
In-Depth Technical Guide: tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in Modern Drug Discovery
Executive Summary
tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate (CAS: 1286273-25-3) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a piperidine core flanked by a nicotinoyl moiety and a Boc-protected primary amine, this intermediate is a critical precursor for the synthesis of urea-based soluble epoxide hydrolase (sEH) inhibitors and DNA polymerase IIIC inhibitors .
The strategic placement of the tert-butyloxycarbonyl (Boc) group ensures regioselective protection, allowing for modular functionalization of the piperidine nitrogen during upstream synthesis without compromising the primary amine's integrity. This guide details the physicochemical profile, self-validating synthetic protocols, and pharmacological applications of this essential intermediate.
Physicochemical Profiling & Structural Rationale
The molecular architecture of this compound is meticulously designed to optimize the pharmacokinetic properties of its downstream derivatives. The nicotinoyl group introduces a basic pyridine nitrogen, which can participate in hydrogen bonding and significantly improve aqueous solubility—a critical factor for the oral bioavailability of final drug candidates. The piperidine ring serves as a conformationally restricted spacer, orienting the terminal functional groups for optimal receptor binding. Finally, the Boc group , while primarily a synthetic protecting group, temporarily increases the intermediate's lipophilicity, facilitating purification via standard normal-phase chromatography .
Table 1: Physicochemical Properties of tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate
| Property | Value |
| Chemical Name | tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate |
| CAS Number | 1286273-25-3 |
| Molecular Formula | C₁₇H₂₅N₃O₃ |
| Molecular Weight | 319.40 g/mol |
| Exact Mass | 319.1896 Da |
| Hydrogen Bond Donors | 1 (Carbamate N-H) |
| Hydrogen Bond Acceptors | 4 (Carbonyl oxygens, Pyridine nitrogen) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area (TPSA) | ~ 84.1 Ų |
Synthetic Methodologies: A Self-Validating Workflow
The synthesis of tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate relies on a highly efficient amide coupling reaction, followed by a controlled deprotection step to yield the active nucleophile.
Protocol 1: Regioselective Amide Coupling (Synthesis of Target Compound)
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Objective: To couple nicotinic acid with tert-butyl (piperidin-4-ylmethyl)carbamate while preserving the Boc-protected primary amine.
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Mechanistic Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming the highly reactive HOAt ester. This accelerates the acylation of the sterically hindered secondary amine of the piperidine ring, minimizing reaction time and epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the piperidine nitrogen and drive the reaction forward.
Step-by-Step Methodology:
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Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve nicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Stir at room temperature for 15 minutes to generate the active HOAt ester.
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Coupling: Add DIPEA (3.0 eq) dropwise to the reaction mixture, followed by the addition of tert-butyl (piperidin-4-ylmethyl)carbamate (1.05 eq).
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Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 12 hours. Monitor the reaction progress via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass (m/z 215) and the appearance of the product mass (m/z 320.19 [M+H]⁺ ).
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Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane) to afford the pure target compound.
Protocol 2: Boc Deprotection (Generation of the Active Amine)
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Objective: To remove the Boc protecting group, yielding (1-nicotinoylpiperidin-4-yl)methanamine for subsequent derivatization.
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Mechanistic Rationale: The acid-labile Boc group is cleaved using Trifluoroacetic acid (TFA). The generation of the highly stable tert-butyl cation drives the reaction, which subsequently eliminates a proton to form isobutylene gas, rendering the process thermodynamically irreversible.
Step-by-Step Methodology:
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Acidic Cleavage: Dissolve the purified tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath.
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TFA Addition: Slowly add TFA to achieve a final DCM:TFA volumetric ratio of 4:1.
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Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Ninhydrin stain positive for primary amine) and LC-MS (appearance of m/z 220.14 [M+H]⁺ ).
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Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt by partitioning between DCM/MeOH (9:1) and saturated aqueous Na₂CO₃. Extract, dry, and concentrate to yield the free amine.
Synthetic workflow from starting material to final drug candidate via the target intermediate.
Pharmacological Applications: Targeting sEH and Beyond
The deprotected amine, (1-nicotinoylpiperidin-4-yl)methanamine, serves as a critical nucleophile in the synthesis of advanced pharmacophores across multiple therapeutic areas.
Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH is a key enzyme in the arachidonic acid cascade, responsible for the rapid hydrolysis of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH stabilizes EET levels, offering a therapeutic strategy for hypertension, atherosclerosis, and heart failure .
The target compound is a direct structural homologue of the precursors used to synthesize potent urea-based sEH inhibitors, such as AR9276 (1-(1-nicotinoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea). By reacting the deprotected amine with various isocyanates, researchers can generate a library of transition-state mimic inhibitors with optimized ADME profiles. The nicotinoyl moiety significantly enhances the water solubility and metabolic stability of these inhibitors compared to earlier adamantane-based compounds (e.g., AUDA) .
Mechanism of action for sEH inhibitors derived from the target intermediate.
DNA Polymerase IIIC Inhibitors
Beyond cardiovascular applications, derivatives of this compound have been patented as potent inhibitors of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication. Specifically, the (1-nicotinoylpiperidin-4-yl)methyl moiety is incorporated into pyrazolo[4,3-d]pyrimidin-7-one scaffolds to enhance target binding affinity and cellular permeability, offering a novel avenue for developing broad-spectrum antibacterial agents against drug-resistant pathogens .
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized tert-Butyl[(1-nicotinoylpiperidin-4-yl)methyl]carbamate, the following analytical profiles must be validated prior to downstream application:
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LC-MS (ESI+): The expected m/z for [M+H]⁺ is 320.19 . A secondary peak at m/z 264.13 may be observed due to characteristic in-source fragmentation (loss of the tert-butyl group during ionization).
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¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include the pyridine protons (multiplets, δ ~8.5-8.7 ppm, 2H), the Boc methyl protons (strong singlet, δ ~1.45 ppm, 9H), and the broad triplet of the carbamate N-H (δ ~4.6 ppm, 1H). The piperidine methylene protons adjacent to the nitrogen will appear as complex multiplets due to the restricted rotation of the amide bond (rotamers).
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FT-IR (ATR): Characteristic absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (carbamate C=O stretch), and ~1630 cm⁻¹ (amide C=O stretch).
References
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Soluble Epoxide Hydrolase Inhibitors and Heart Failure National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]
- US10723741B1 - DNA polymerase IIIC inhibitors and use thereof Google Patents URL
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Soluble Epoxide Hydrolase in Atherosclerosis National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]
